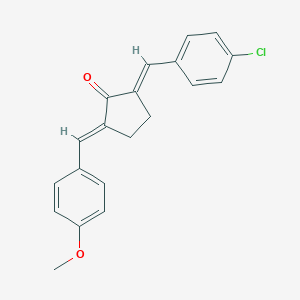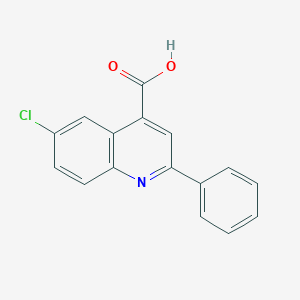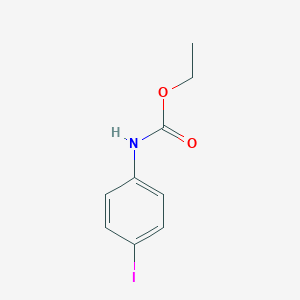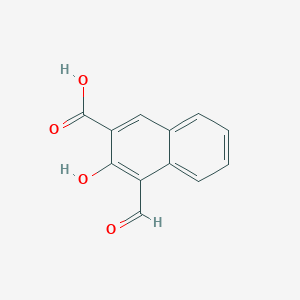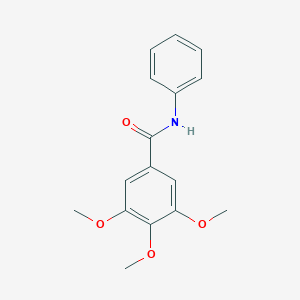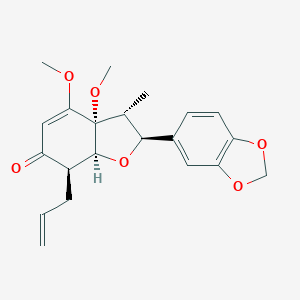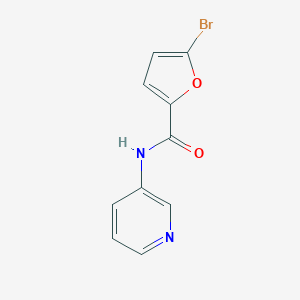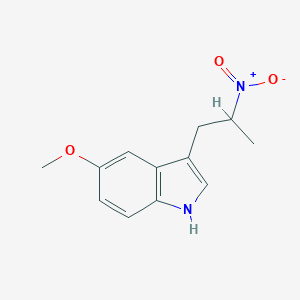
1H-Indole, 5-methoxy-3-(2-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring compound indole, which is known for its diverse biological activities. The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical And Physiological Effects
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that the compound has anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Indole, 5-methoxy-3-(2-nitropropyl)- in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1H-Indole, 5-methoxy-3-(2-nitropropyl)-. One direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory disorders. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While the compound has shown promising results in various studies, further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, including the reaction of 5-methoxyindole with 2-nitro-1-propanol in the presence of a catalyst. Another method involves the reaction of 5-methoxyindole with 2-nitropropane in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Scientific Research Applications
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory disorders.
properties
CAS RN |
113997-50-5 |
|---|---|
Product Name |
1H-Indole, 5-methoxy-3-(2-nitropropyl)- |
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
InChI Key |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
synonyms |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
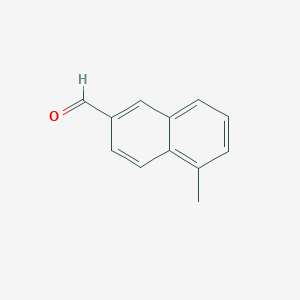
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
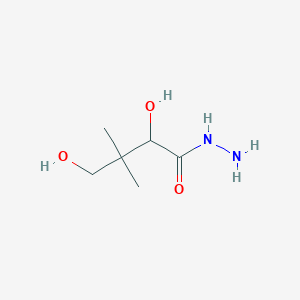
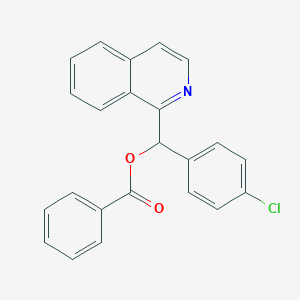
![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)
